ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate
CAS No.: 929972-15-6
Cat. No.: VC5236351
Molecular Formula: C10H13N3O3
Molecular Weight: 223.232
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 929972-15-6 |
---|---|
Molecular Formula | C10H13N3O3 |
Molecular Weight | 223.232 |
IUPAC Name | ethyl 3-cyano-2-hydroxy-2-(1-methylimidazol-2-yl)propanoate |
Standard InChI | InChI=1S/C10H13N3O3/c1-3-16-9(14)10(15,4-5-11)8-12-6-7-13(8)2/h6-7,15H,3-4H2,1-2H3 |
Standard InChI Key | OZYCGJKFZMDCPX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(CC#N)(C1=NC=CN1C)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate, delineates its structure:
-
A propanoate ester (C3H5O2) forms the backbone, with an ethyl group (-OCH2CH3) at the carbonyl terminus.
-
At the C2 position, a hydroxyl (-OH) and a 1-methyl-1H-imidazol-2-yl group are attached, introducing hydrogen-bonding capacity and aromatic heterocyclic character.
-
A cyano group (-CN) at the C3 position enhances electrophilicity and potential reactivity in nucleophilic additions .
The molecular formula is deduced as C10H12N3O3, with a molecular weight of 242.23 g/mol.
Table 1: Comparative Molecular Data for Related Compounds
Spectroscopic Features
-
Infrared (IR) Spectroscopy: Peaks at ~3200 cm⁻¹ (O-H stretch), ~2250 cm⁻¹ (C≡N stretch), and ~1700 cm⁻¹ (ester C=O) are anticipated. The imidazole ring’s C=N and C-C vibrations would appear near 1600–1500 cm⁻¹ .
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Signals for the ethyl ester (-OCH2CH3) at δ 1.2–1.4 (triplet) and δ 4.1–4.3 (quartet). The imidazole protons resonate as singlet(s) near δ 7.0–7.5, while the hydroxyl proton appears as a broad peak at δ 2.5–5.0 .
-
¹³C NMR: The carbonyl carbon (C=O) at δ 165–175, cyano carbon at δ 115–120, and imidazole carbons at δ 120–140 .
-
Synthetic Pathways
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of a propanoate ester precursor:
-
Imidazole Introduction: A Mannich reaction or nucleophilic substitution could attach the 1-methylimidazole moiety to a β-ketoester intermediate.
-
Hydroxylation: Oxidation of a ketone to a secondary alcohol using catalysts like OsO4 or enzymatic methods .
-
Cyanation: Introduction of the -CN group via a Strecker synthesis or cyanoethylation reaction .
Proposed Synthesis
-
Step 1: Condensation of ethyl acetoacetate with 1-methylimidazole-2-carbaldehyde under basic conditions to form ethyl 2-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate.
-
Step 2: Reduction of the ketone to a secondary alcohol using NaBH4 or asymmetric catalysis to install the hydroxyl group .
-
Step 3: Cyanation at the γ-position via treatment with trimethylsilyl cyanide (TMSCN) and a Lewis acid .
Table 2: Synthetic Route Comparison
Step | Reaction Type | Reagents/Conditions | Yield Optimization Strategies |
---|---|---|---|
1 | Aldol Condensation | NaOH, EtOH, reflux | Use anhydrous solvents |
2 | Ketone Reduction | NaBH4, MeOH, 0°C | Chiral catalysts for enantioselectivity |
3 | Nucleophilic Cyanation | TMSCN, ZnI2, CH2Cl2 | Slow addition of TMSCN |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and hydroxyl groups. Low solubility in water (logP ≈ 1.2 predicted) .
-
Stability: Susceptible to hydrolysis under acidic/basic conditions, especially at the ester and cyano groups. Storage at -20°C under inert atmosphere is recommended .
Thermal Behavior
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume